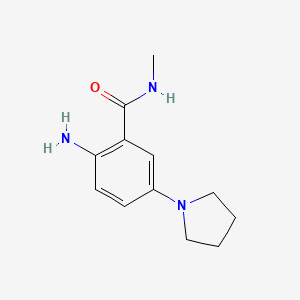![molecular formula C10H10ClN3O2 B1382091 6-氯-3-甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸乙酯 CAS No. 1429171-52-7](/img/structure/B1382091.png)
6-氯-3-甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸乙酯
描述
Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound with the molecular formula C10H10ClN3O2 . It is a member of the 1H-pyrazolo[3,4-b]pyridines group of heterocyclic compounds, which are known for their diverse substituent patterns and potential for various biological activities .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines, including ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, often involves starting from a preformed pyrazole or pyridine . For example, one study investigated the synthesis of a similar compound using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .
Molecular Structure Analysis
The molecular structure of ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be represented by the InChI string InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14) . This compound has a molecular weight of 239.66 g/mol .
Physical And Chemical Properties Analysis
Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several computed properties, including a XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 239.0461543 g/mol, a monoisotopic mass of 239.0461543 g/mol, a topological polar surface area of 67.9 Ų, a heavy atom count of 16, and a complexity of 277 .
科学研究应用
合成和化学性质
许多研究报道了 6-氯-3-甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸乙酯衍生物的合成和化学性质。该化合物作为合成多种杂环化合物的一个关键中间体。例如,Ghaedi 等人(2015)和 Ghaedi 等人(2016)描述了通过吡唑-5-胺衍生物和活化的羰基的缩合反应,高效合成新型的 1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸乙酯产物,展示了该化合物在制备新的 N-稠合杂环产物中的用途,产率从良好到极好 (Ghaedi 等人,2015) (Ghaedi 等人,2016)。
Maqbool 等人(2013)专注于通过 5-氨基-3-甲基-1-苯基-1H-吡唑与各种芳香醛和丙酮酸乙酯反应来合成一些 3-甲基-1-苯基-6-芳基-1H-吡唑并[3,4-b]吡啶-4-羧酸乙酯,进一步强调了该化合物在生成结构多样的杂环化合物中的作用 (Maqbool 等人,2013)。
潜在的生物活性
对 6-氯-3-甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸乙酯衍生物的生物活性的研究显示出了有希望的结果。Bernardino 等人(2007)合成了新的衍生物,并评估了它们对单纯疱疹病毒 1 型 (HSV-1)、马亚罗病毒 (MAY) 和水疱性口炎病毒 (VSV) 的抗病毒活性,确定了具有显着抑制作用的化合物。这突出了这些化合物作为抗病毒治疗的潜在治疗应用 (Bernardino 等人,2007)。
此外,Kumar 和 Mashelker(2006)合成了 5-甲基-6-氰基-7-取代-2-氧代-2H-吡喃并[2,3-b]吡啶-3-羧酸乙酯衍生物,旨在探索它们的抗高血压活性,表明该化合物在开发心血管药物中的潜力 (Kumar 和 Mashelker,2006)。
未来方向
The future directions for research on ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and related compounds could involve further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their biological activities .
作用机制
Target of Action
This compound belongs to the family of pyrazolopyridines, which have been extensively studied due to their close similarity with the purine bases adenine and guanine Therefore, it is plausible that this compound may interact with various biological targets, including enzymes, receptors, and other proteins
Biochemical Pathways
The biochemical pathways affected by ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are currently unknown Given the structural similarity of this compound to purine bases, it may potentially interfere with purine metabolism or signaling pathways involving purine receptors
属性
IUPAC Name |
ethyl 6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQZVEXLCYVQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=NNC(=C12)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)









